molecular formula C14H19NO5S B6123007 Oxalic acid;4-(2-phenylsulfanylethyl)morpholine

Oxalic acid;4-(2-phenylsulfanylethyl)morpholine

Cat. No.: B6123007
M. Wt: 313.37 g/mol
InChI Key: JJEZCDNVXMDFCE-UHFFFAOYSA-N
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Description

Oxalic acid;4-(2-phenylsulfanylethyl)morpholine is a compound that combines oxalic acid, a dicarboxylic acid, with 4-(2-phenylsulfanylethyl)morpholine, a morpholine derivative. Oxalic acid is known for its strong acidic properties and is found in many plants and vegetables. It is used in various industrial applications, including as a cleaning agent and in the synthesis of other chemicals. The morpholine derivative, on the other hand, is a versatile compound used in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;4-(2-phenylsulfanylethyl)morpholine typically involves the reaction of oxalic acid with 4-(2-phenylsulfanylethyl)morpholine under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;4-(2-phenylsulfanylethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The morpholine ring can undergo substitution reactions, where one of its hydrogen atoms is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Oxalic acid;4-(2-phenylsulfanylethyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of oxalic acid;4-(2-phenylsulfanylethyl)morpholine involves its interaction with specific molecular targets. The oxalic acid component can chelate metal ions, affecting various biochemical pathways. The morpholine derivative can interact with biological membranes and proteins, influencing cellular processes. These interactions can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    Oxalic acid: A simple dicarboxylic acid with strong acidic properties.

    Morpholine: A heterocyclic amine used in various chemical applications.

    4-(2-phenylsulfanylethyl)morpholine: A morpholine derivative with a phenylsulfanyl group.

Uniqueness

Oxalic acid;4-(2-phenylsulfanylethyl)morpholine is unique due to its combination of oxalic acid and a morpholine derivative, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

IUPAC Name

oxalic acid;4-(2-phenylsulfanylethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS.C2H2O4/c1-2-4-12(5-3-1)15-11-8-13-6-9-14-10-7-13;3-1(4)2(5)6/h1-5H,6-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEZCDNVXMDFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCSC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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